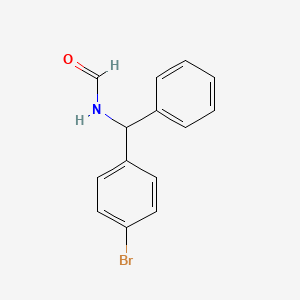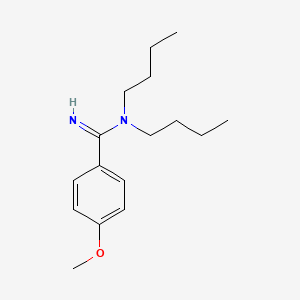![molecular formula C31H27NO4 B13988119 Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is a derivative of amino acids used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the biphenyl moiety. The process generally includes:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and OxymaPure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated SPPS techniques to ensure high yield and purity. The use of automated synthesizers allows for precise control over reaction conditions and efficient purification processes .
化学反応の分析
Types of Reactions
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the biphenyl moiety
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC and OxymaPure in DMF.
Substitution: Various electrophiles and nucleophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .
科学的研究の応用
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides.
Drug Development: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: For the study of protein-protein interactions and enzyme mechanisms
作用機序
The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .
類似化合物との比較
Similar Compounds
- Fmoc-®-3-amino-3-(2-furyl)-propionic acid
- Fmoc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid .
Uniqueness
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
特性
分子式 |
C31H27NO4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
InChIキー |
UVPUSKZTJPKWCL-XMMPIXPASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)



![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)




![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)



